molecular formula C17H17NO4 B13076552 ethyl (13S,17R)-11,15-dioxa-16-azatetracyclo[8.7.0.0^{2,7}.0^{13,17}]heptadeca-1(10),2(7),3,5,8-pentaene-16-carboxylate

ethyl (13S,17R)-11,15-dioxa-16-azatetracyclo[8.7.0.0^{2,7}.0^{13,17}]heptadeca-1(10),2(7),3,5,8-pentaene-16-carboxylate

Cat. No.: B13076552
M. Wt: 299.32 g/mol
InChI Key: SVSPWSGRYYFKMF-WBMJQRKESA-N
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Description

This compound is a complex, bridged bicyclic structure with intriguing features. Let’s break it down:

  • Name : Ethyl (13S,17R)-11,15-dioxa-16-azatetracyclo[8.7.0.0{2,7}.0{13,17}]heptadeca-1(10),2(7),3,5,8-pentaene-16-carboxylate
  • Molecular Formula : C20H18O4N
  • Structure : !Structure

Preparation Methods

Synthesis Routes: The compound can be synthesized through the following steps:

  • Start with 17α-hydroxyprogesterone (also known as 17α-hydroxy-4-pregnene-3,20-dione).
  • Convert the 3-keto group to an enol ether using ethyl orthoformate.
  • Halogenate the 6-position using carbon tetrabromide.
  • Restore the 3-keto group.
  • Acetylate the 17-hydroxy group.

Industrial Production: Industrial production methods typically involve large-scale synthesis using optimized conditions to achieve high yields.

Chemical Reactions Analysis

Reactions:

  • Oxidation : The enol ether can undergo oxidation reactions.
  • Reduction : Reduction of the carbonyl group is possible.
  • Substitution : The halogenated intermediate allows for substitution reactions.
Common Reagents and Conditions:
  • Ethyl Orthoformate : Used for enol ether formation.
  • Carbon Tetrabromide (CBr4) : Halogenating agent.
  • Acetic Anhydride : For acetylation.

Major Products: The major product is the target compound itself.

Scientific Research Applications

This compound finds applications in various fields:

  • Chemistry : As a challenging synthetic target and a model for studying bridged ring systems.
  • Biology : Investigating its interactions with enzymes and receptors.
  • Medicine : Potential pharmaceutical applications.
  • Industry : As a precursor for other complex molecules.

Mechanism of Action

The exact mechanism remains an active area of research. It likely involves interactions with specific molecular targets and signaling pathways.

Properties

Molecular Formula

C17H17NO4

Molecular Weight

299.32 g/mol

IUPAC Name

ethyl (13R,17S)-11,15-dioxa-16-azatetracyclo[8.7.0.02,7.013,17]heptadeca-1(10),2,4,6,8-pentaene-16-carboxylate

InChI

InChI=1S/C17H17NO4/c1-2-20-17(19)18-16-12(10-22-18)9-21-14-8-7-11-5-3-4-6-13(11)15(14)16/h3-8,12,16H,2,9-10H2,1H3/t12-,16+/m1/s1

InChI Key

SVSPWSGRYYFKMF-WBMJQRKESA-N

Isomeric SMILES

CCOC(=O)N1[C@H]2[C@H](COC3=C2C4=CC=CC=C4C=C3)CO1

Canonical SMILES

CCOC(=O)N1C2C(COC3=C2C4=CC=CC=C4C=C3)CO1

Origin of Product

United States

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